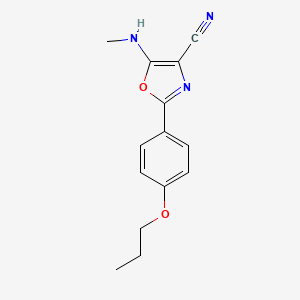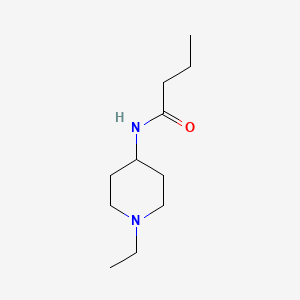
N-(4-cyanophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide
Übersicht
Beschreibung
N-(4-cyanophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide, also known as LY-294002, is a chemical compound that has been widely used in scientific research. It was first synthesized in 1994 by scientists at Eli Lilly and Company as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cell signaling and regulation. Since then, LY-294002 has been extensively studied for its various applications in biochemical and physiological research.
Wissenschaftliche Forschungsanwendungen
N-(4-cyanophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been widely used in scientific research as a potent inhibitor of PI3K. PI3K is an enzyme that plays a crucial role in cell signaling and regulation, and its dysregulation has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. This compound has been used to study the role of PI3K in various cellular processes, including cell proliferation, differentiation, migration, and survival. It has also been used to investigate the downstream signaling pathways of PI3K, such as the Akt/mTOR pathway, and their roles in various diseases.
Wirkmechanismus
N-(4-cyanophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide inhibits PI3K by binding to its ATP-binding site and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways, such as the Akt/mTOR pathway, which are involved in cell survival, proliferation, and metabolism. This compound has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, indicating its potential as a therapeutic agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and context. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis in various cancer cell lines. It has also been shown to inhibit insulin signaling and glucose uptake in adipocytes and skeletal muscle cells, indicating its potential as a therapeutic agent for diabetes. In addition, this compound has been shown to inhibit the activation of immune cells, such as T cells and B cells, indicating its potential as a therapeutic agent for autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-cyanophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has several advantages as a research tool. It is a potent and selective inhibitor of PI3K, and its effects can be easily measured using various assays, such as Western blotting and flow cytometry. It has also been extensively studied in various cell types and animal models, providing a wealth of data for researchers. However, this compound also has several limitations. It can have off-target effects on other kinases, and its effects can be cell type-specific and context-dependent. In addition, its use in animal studies can be limited by its poor solubility and bioavailability.
Zukünftige Richtungen
There are several future directions for the research on N-(4-cyanophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and diabetes. Another direction is to investigate its effects on other signaling pathways and cellular processes, such as autophagy and DNA damage response. In addition, the development of more potent and selective inhibitors of PI3K, such as idelalisib and copanlisib, has opened up new avenues for research on the role of PI3K in disease. Overall, this compound remains a valuable research tool for investigating the role of PI3K in various cellular processes and diseases.
Eigenschaften
IUPAC Name |
N-(4-cyanophenyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2S/c16-9-10-3-5-11(6-4-10)17-15(19)12-8-13(20-18-12)14-2-1-7-21-14/h1-8H,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBRULSVTSWXJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24823254 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-chloro-3-methylphenoxy)-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4730043.png)

![2-(4-chlorophenyl)-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4730058.png)
![ethyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-methylbenzoate](/img/structure/B4730059.png)
![methyl 2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4730063.png)

![7-(difluoromethyl)-5-(4-methylphenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4730071.png)
![4-methyl-2-[(2-phenoxyethyl)thio]-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4730078.png)
![N-(5-{[(2-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea](/img/structure/B4730081.png)

![N-[2-(4-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4730084.png)
![2-{3-[(4-chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4730100.png)
![5-({[3-(difluoromethyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxybenzyl acetate](/img/structure/B4730105.png)